Cas no 2169006-77-1 (3-(6-formylpyridin-3-yl)prop-2-ynoic acid)

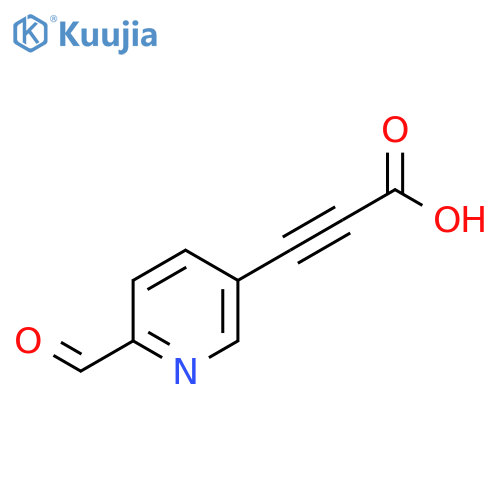

2169006-77-1 structure

商品名:3-(6-formylpyridin-3-yl)prop-2-ynoic acid

3-(6-formylpyridin-3-yl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(6-formylpyridin-3-yl)prop-2-ynoic acid

- EN300-1585537

- 2169006-77-1

-

- インチ: 1S/C9H5NO3/c11-6-8-3-1-7(5-10-8)2-4-9(12)13/h1,3,5-6H,(H,12,13)

- InChIKey: SAXNEDBPNZXOSL-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC(C#CC(=O)O)=CN=1

計算された属性

- せいみつぶんしりょう: 175.026943022g/mol

- どういたいしつりょう: 175.026943022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 67.3Ų

3-(6-formylpyridin-3-yl)prop-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1585537-1.0g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 1g |

$813.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-0.25g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 0.25g |

$748.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-0.5g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 0.5g |

$781.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-2.5g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 2.5g |

$1594.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-10.0g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 10g |

$3500.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-10000mg |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 10000mg |

$2146.0 | 2023-09-24 | ||

| Enamine | EN300-1585537-5.0g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 5g |

$2360.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-100mg |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 100mg |

$439.0 | 2023-09-24 | ||

| Enamine | EN300-1585537-0.1g |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 0.1g |

$715.0 | 2023-06-04 | ||

| Enamine | EN300-1585537-5000mg |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid |

2169006-77-1 | 5000mg |

$1448.0 | 2023-09-24 |

3-(6-formylpyridin-3-yl)prop-2-ynoic acid 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2169006-77-1 (3-(6-formylpyridin-3-yl)prop-2-ynoic acid) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬